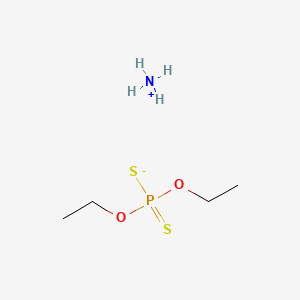

Ammonium O,O-diethyl dithiophosphate

Description

Significance of Dithiophosphate (B1263838) Chemistry in Contemporary Science

Dithiophosphates are a class of organophosphorus compounds with significant utility across diverse scientific and industrial sectors. camachem.com Their unique chemical properties, stemming from the presence of phosphorus and sulfur atoms, grant them notable thermal stability and chemical resistance. camachem.com A primary application of dithiophosphates is in the mining industry, where they function as highly effective flotation collectors for sulfide (B99878) minerals. cnlitereagent.com They selectively enhance the hydrophobicity of minerals like copper, lead, zinc, and silver sulfides, facilitating their separation from ores. cnlitereagent.comcamachem.com

In the field of materials science, metal salts of dithiophosphates, particularly zinc dialkyl dithiophosphates (ZDDPs), are indispensable additives in lubricants and engine oils. camachem.com First developed in the 1940s, ZDDPs form a protective film on metal surfaces, providing crucial anti-wear and antioxidant properties that extend the life of machinery. acs.org The versatility of dithiophosphinates and dithiophosphates has also led to their use in agriculture and pharmaceuticals. camachem.com Looking forward, the future of dithiophosphate chemistry holds considerable promise for expansion into advanced applications, including catalysis, renewable energy technologies, and novel materials science. camachem.com

Historical Development and Key Milestones in O,O-diethyl Dithiophosphate Research

The study of organophosphorus compounds dates back to the 19th century, with the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 being a notable early achievement. mdpi.com However, the specific application of the dithiophosphate class of compounds gained prominence later. A key milestone was the first use of dithiophosphates as flotation agents for sulfide minerals in 1925, revolutionizing mineral processing. cnlitereagent.com

In the 1930s, the potent biological effects of certain organophosphorus compounds were discovered, leading to parallel research paths: one developing them as insecticides and the other as chemical warfare agents. mdpi.comnih.gov A major development in a related area was the creation of ZDDPs in the 1940s as effective anti-wear additives for lubricants. acs.org Research into the fundamental chemistry of O,O-diethyl dithiophosphate and its derivatives was active by the mid-20th century, as evidenced by a 1962 study on the oxidation of O,O-diethyl hydrogen dithiophosphate. acs.org More recently, research has focused on the specific properties and applications of its salts, such as Ammonium (B1175870) O,O-diethyl dithiophosphate, particularly for use in coordination chemistry. wikipedia.org

Current Academic Trajectories and Research Gaps Pertaining to Ammonium O,O-diethyl Dithiophosphate

Current research on this compound is centered on its utility as a versatile chemical reagent. It is frequently used as a source of the O,O'-diethyl dithiophosphate [(C₂H₅O)₂PS₂]⁻ ligand, which is essential for preparing a variety of dithiophosphate complexes with metals. wikipedia.orgfishersci.com These complexes are subjects of study in coordination chemistry. Specific applications that are being explored include the use of the compound in the extractive process for arsenic and as an analytical reagent in gas chromatography. fishersci.comchemicalbook.combiosynth.com Furthermore, it serves as a precursor in the synthesis of novel phosphorothioates and phosphorodithioates, which are being investigated for their potential as cholinesterase inhibitors. cymitquimica.com

Despite its utility, research gaps remain. A significant driver for current research is the environmental impact of related compounds like ZDDPs, whose phosphorus content can damage catalytic converters in vehicles. acs.org This has created a demand for developing effective, environmentally benign substitutes, a major research trajectory in lubricant chemistry. While the potential for dithiophosphates in catalysis and materials science is recognized, further investigation is needed to fully realize these applications. camachem.com Additionally, studies on the biodegradation of compounds like sodium O,O-diethyl dithiophosphate by bacteria suggest a research avenue for understanding their environmental fate and developing bioremediation strategies. nih.gov

Fundamental Theoretical Frameworks Relevant to Organophosphorus Compounds

Organophosphorus compounds (OPCs) are a broad class of organic molecules defined by the presence of at least one carbon-phosphorus bond or, more commonly, a phosphorus atom linked to organic groups via oxygen, sulfur, or nitrogen. nih.govscielo.br They are typically derivatives of phosphoric, phosphonic, or phosphinic acids and often contain a phosphoryl (P=O) or thiophosphoryl (P=S) bond. scielo.br this compound belongs to the dithiophosphate subclass, characterized by a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur and two ethoxy groups.

The functionality and reactivity of OPCs are dictated by the various substituents attached to the phosphorus atom. nih.gov The presence of both P=S and P-S bonds in dithiophosphates is crucial to their chemical behavior, contributing to their stability and their ability to act as ligands for metal ions. camachem.com The theoretical understanding of these compounds involves quantum chemical calculations to model their electronic structure, reactivity, and interaction with other molecules, such as the inhibition of enzymes like acetylcholinesterase, a key mechanism for the toxicity of many OPCs. nih.govscielo.br In the specific case of this compound, crystallographic studies provide a theoretical and empirical framework for understanding its solid-state structure, revealing how intermolecular forces like hydrogen bonding govern its crystal lattice. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)[S-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Ammonium ethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058688 | |

| Record name | Ammonium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium ethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ETHYL PHOSPHORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSX3KEL604 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for O,O-dialkyldithiophosphates

The traditional and most common methods for synthesizing O,O-dialkyldithiophosphates have been well-documented for decades. These routes are characterized by their reliability and straightforward reaction pathways.

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.org

This reaction involves the alcoholysis of the P₄S₁₀ cage structure, where the alcohol's hydroxyl group attacks the phosphorus centers. googleapis.com The process is typically performed by reacting a lower alkyl alcohol with solid phosphorus pentasulfide, which can be slurried into the alcohol in a reactor. google.com Hydrogen sulfide (B99878) is liberated as a gaseous byproduct. google.com The reaction temperature is a critical parameter, generally maintained between 0°C and 65°C to ensure control over the exothermic process. google.com While the reaction can occur without a catalyst, yields can be significantly improved by using certain catalysts. google.com The resulting crude O,O-diethyl dithiophosphoric acid is an oily liquid that serves as the essential precursor for the final product. wikipedia.org

The second stage of the established synthesis is the neutralization of the acidic O,O-diethyl dithiophosphoric acid to form the corresponding ammonium (B1175870) salt. sciensage.info This is a standard acid-base reaction where the dithiophosphoric acid ((C₂H₅O)₂PS₂H), a proton donor, reacts with ammonia (B1221849) (NH₃) or a suitable amine, which acts as a proton acceptor.

The general principle of ammoniation involves the transfer of a proton from the thiol group (-SH) of the acid to the lone pair of electrons on the nitrogen atom of the ammonia or amine. This results in the formation of the ammonium cation (NH₄⁺) and the O,O-diethyl dithiophosphate (B1263838) anion [(C₂H₅O)₂PS₂]⁻, which are held together by ionic bonds. While concentrated aqueous solutions of these ammonium salts can be prepared, they have been noted for their instability, sometimes decomposing back into the free acid. google.com The reaction can be driven by directly bubbling ammonia gas through the dithiophosphoric acid or by adding an aqueous solution of ammonia or an amine. sciensage.info

Table 1: Summary of Established Synthesis Pathway

| Step | Reactants | Product | Key Conditions | Citation |

|---|---|---|---|---|

| 1. Acid Formation | Phosphorus Pentasulfide (P₂S₅), Ethanol (B145695) (C₂H₅OH) | O,O-diethyl dithiophosphoric acid ((C₂H₅O)₂PS₂H) | Temperature: 0-65°C, Slurry reaction | wikipedia.orggoogle.com |

| 2. Ammoniation | O,O-diethyl dithiophosphoric acid, Ammonia (or amine) | Ammonium O,O-diethyl dithiophosphate | Acid-base neutralization | sciensage.info |

Advanced and Green Synthesis Approaches

In response to the need for more efficient, purer, and environmentally friendly processes, several advanced synthetic strategies have been developed.

The purification of dithiophosphoric acids and their derivatives is crucial for many applications. One advanced method involves the conversion of dialkyl dithiophosphoric acid into a dialkyl phosphorochloridothionate intermediate through chlorination. googleapis.comgoogle.com This two-step process begins with the reaction of phosphorus pentasulfide and an alcohol like ethanol to form O,O-diethyl dithiophosphoric acid. googleapis.com In the second step, this isolated acid is chlorinated with chlorine gas. googleapis.comgoogle.com

The chlorination reaction is typically represented as: 2 (RO)₂P(S)SH + 3 Cl₂ → 2 (RO)₂P(S)Cl + S₂Cl₂ + 2 HCl

The resulting O,O-diethyl thiophosphoryl chloride is a more volatile and distillable compound than the starting acid, allowing for purification via distillation. google.comgoogle.com This chlorination can be performed continuously in a reactor, often with gaseous chlorine diluted by an inert gas like nitrogen to control the reaction. google.com A slight excess of chlorine has been found to improve the yield of the dialkyl phosphorochloridothionate. google.com After distillation, the purified intermediate can be used in subsequent reactions. While this method is primarily for producing phosphorochloridothionates, it represents a pathway to a highly purified phosphorus intermediate derived from dithiophosphoric acid.

A significant advancement in green chemistry is the development of one-pot syntheses that bypass the use of phosphorus pentasulfide. These methods utilize elemental white phosphorus (P₄) and elemental sulfur (S₈) directly. New methods have demonstrated that the reaction of white phosphorus, elemental sulfur, an alcohol, and an amine can proceed easily in a single pot to directly yield ammonium salts of O,O'-diesters of dithiophosphoric acid. sciensage.info

This approach is characterized by the complete conversion of the white phosphorus and, notably, is not accompanied by the release of toxic hydrogen sulfide gas, making it a more environmentally benign route. sciensage.info The reaction using ethanol and an amine would directly produce the target this compound. This method is considered simpler, more convenient, and offers high efficiency for producing these compounds. sciensage.info

Microwave irradiation has emerged as a powerful tool to accelerate organic syntheses. The preparation of dialkyl dithiophosphoric acids from the reaction of phosphorus pentasulfide and alcohols can be significantly expedited using microwave heating. uni-hamburg.de Studies have shown that this technique can dramatically reduce reaction times compared to conventional heating methods. uni-hamburg.de

For instance, the synthesis of various dialkyl dithiophosphoric acids has been successfully performed in an open Teflon vessel under atmospheric pressure using a microwave oven. uni-hamburg.de The use of microwave energy leads to rapid and efficient heating of the reactants, often resulting in improved yields and cleaner reactions in shorter times. uni-hamburg.demdpi.com This method offers a green alternative by reducing energy consumption and reaction duration.

Table 2: Comparison of Synthesis Methods

| Method | Key Advantage | Reactants (for diethyl derivative) | Byproducts | Citation |

|---|---|---|---|---|

| Established Route | Well-documented, reliable | P₂S₅, Ethanol, Ammonia | Hydrogen Sulfide | google.comwikipedia.org |

| Chlorination Route | Produces a purifiable intermediate | (C₂H₅O)₂PS₂H, Chlorine | Sulfur Dichloride, HCl | googleapis.comgoogle.com |

| One-Pot Synthesis | "Green" (no H₂S), High conversion | White Phosphorus, Sulfur, Ethanol, Amine | None mentioned | sciensage.info |

| Microwave-Assisted | Rapid reaction times, Energy efficient | P₂S₅, Ethanol | Hydrogen Sulfide | uni-hamburg.de |

Reaction Mechanisms and Chemical Transformations

The chemical reactivity of this compound is governed by the dithiophosphate anion, (C₂H₅O)₂PS₂⁻. This moiety is characterized by a phosphorus(V) center bonded to two ethoxy groups and two sulfur atoms. The negative charge is delocalized across the two sulfur atoms, which dictates its behavior in various chemical transformations.

Nucleophilic Substitution Reactions and Ambident Reactivity

The diethyl dithiophosphate anion is a potent nucleophile due to the lone pairs on the sulfur atoms and the delocalized negative charge. wikipedia.orgchemicalbook.com It is classified as an ambident nucleophile, meaning it has two or more potential nucleophilic centers. In this case, nucleophilic attack can theoretically occur through either the sulfur atoms or the oxygen atoms of the ethoxy groups.

However, the dithiophosphate anion is considered a "soft" nucleophile, with the charge and polarizability concentrated on the larger sulfur atoms. According to the principles of Hard and Soft Acids and Bases (HSAB), soft nucleophiles preferentially react with soft electrophiles. Consequently, in reactions with typical soft electrophiles like alkyl halides, the attack almost exclusively occurs through one of the sulfur atoms, leading to S-alkylation products. O-alkylation is rarely observed. This reactivity makes this compound a useful reagent for introducing the (C₂H₅O)₂PS₂- group onto a carbon skeleton. The ammonium cation is connected by N-H···S hydrogen bonds to the dithiophosphate anions in its crystalline structure. wikipedia.org

Table 1: Nucleophilic Substitution with Alkyl Halides

| Reactant 1 | Reactant 2 (Electrophile) | Major Product (S-Alkylation) |

|---|---|---|

| (C₂H₅O)₂PS₂⁻NH₄⁺ | R-X (e.g., CH₃I) | (C₂H₅O)₂P(S)S-R |

Oxidation Pathways and Mechanisms of Phosphorus-Sulfur Bonds

The phosphorus-sulfur bonds in this compound are susceptible to oxidation. The most common oxidation pathway involves the coupling of two dithiophosphate anions at the sulfur atoms to form a disulfide bridge. This results in the formation of bis(diethoxythiophosphoryl) disulfide. wikipedia.org

This transformation can be achieved using mild oxidizing agents, such as iodine. wikipedia.org The mechanism of this reaction involves the removal of one electron from each of two dithiophosphate anions, followed by the combination of the resulting radicals. This type of mechanism can be described as a single electron transfer (SET) process. researchgate.net The analogous oxidation of thiols to disulfides is a fundamental reaction in chemistry. libretexts.orgyoutube.com While metal salts like zinc dialkyl dithiophosphates (ZDDPs) are known to act as antioxidants by reacting with peroxy radicals, the fundamental oxidation of the dithiophosphate ligand itself leads to this characteristic disulfide dimer. nanotrun.comnih.gov

Table 2: Oxidation of Diethyl Dithiophosphate

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 2 (C₂H₅O)₂PS₂H | I₂ | (C₂H₅O)₂P(S)S-S(S)P(OC₂H₅)₂ |

Note: The table shows the reaction for the parent acid, which is directly analogous to the reaction of the ammonium salt.

Hydrolysis Mechanisms and Formation of Phosphoric Acid Derivatives

This compound exhibits relative stability towards hydrolysis at room temperature but will undergo degradation under heated aqueous conditions. scbt.com The hydrolysis process begins with the dissociation of the salt in water into the ammonium cation (NH₄⁺) and the O,O-diethyl dithiophosphate anion ((C₂H₅O)₂PS₂⁻). mdpi.com

Subsequent hydrolysis of the anion can proceed through the cleavage of both P-S and P-O bonds. Complete hydrolysis ultimately breaks the molecule down into its fundamental components. Studies on analogous dithiophosphate salts have shown that the final products of hydrolysis are phosphoric acid, the corresponding alcohol (in this case, ethanol), and hydrogen sulfide. mdpi.comnih.gov The degradation is complex and can proceed through intermediate species like O,O-diethyl thiophosphoric acid before complete breakdown occurs.

Table 3: Products of Complete Hydrolysis

| Reactant | Conditions | Major Products |

|---|---|---|

| (C₂H₅O)₂PS₂⁻NH₄⁺ | Water, Heat | H₃PO₄ (Phosphoric Acid) |

| C₂H₅OH (Ethanol) | ||

| H₂S (Hydrogen Sulfide) |

Thioacylation Reactions and Synthetic Utility

While not a direct reaction of the ammonium salt itself, the dithiophosphate moiety is a precursor to powerful thioacylating agents. Research has demonstrated that O,O-dialkyl dithiophosphoric acids can be reacted with acylating agents and subsequently rearranged to form S-thioacyl dithiophosphates. rsc.org These resulting compounds are highly effective and chemoselective thioacylating agents. rsc.orgrsc.org

These S-thioacyl dithiophosphate reagents are relatively stable and can be used to convert various nucleophiles into their thioacyl derivatives. They react very rapidly with nitrogen and sulfur nucleophiles (e.g., amines and thiols) to form thioamides and thionoesters, respectively. A significant advantage of these reagents is their low reactivity towards oxygen nucleophiles, which allows for the selective thioacylation of multifunctional molecules that contain unprotected hydroxyl groups. rsc.orgrsc.org This synthetic utility provides a valuable method for preparing thiocarbonyl compounds that can be difficult to access through other means.

Table 4: Application in Thioacylation

| Reagent | Nucleophile | Product |

|---|---|---|

| R-C(S)S-P(S)(OC₂H₅)₂ | R'-NH₂ (Primary Amine) | R-C(S)NH-R' (Thioamide) |

Coordination Chemistry of the O,o Diethyl Dithiophosphate Ligand

Synthesis and Structural Elucidation of Metal Dithiophosphate (B1263838) Complexes

Spectroscopic Characterization of Complex Structures (NMR, IR, Mass Spectrometry)

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for confirming the coordination of the dithiophosphate ligand to a metal center. The IR spectrum of the precursor, ammonium (B1175870) O,O-diethyl dithiophosphate, shows characteristic bands for the ammonium cation (e.g., ν(N-H) vibrations) which disappear upon complexation, providing clear evidence of ligand substitution. researchgate.net The key vibrational bands of the dithiophosphate ligand, particularly the symmetric and asymmetric P-S stretching frequencies, are diagnostic of its coordination mode. In general, these bands are observed in distinct regions of the spectrum. researchgate.net Coordination to a metal center typically results in shifts of these bands. Metal-sulfur (M-S) stretching vibrations, which directly probe the bond between the ligand and the metal, typically appear in the far-infrared region of the spectrum. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Metal-Dithiophosphate Complexes Interactive data table. Users can sort columns.

| Vibration Type | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric ν(PS₂) | 646–664 | 634–668 | Sensitive to the coordination mode of the ligand. researchgate.net |

| Symmetric ν(PS₂) | 547–552 | 541–555 | Often used to infer the chelation mode (bidentate vs. monodentate). researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P, ¹H, and ¹³C NMR, provides detailed insight into the structure of these complexes in solution.

³¹P NMR: This is arguably the most informative NMR technique for these compounds. The phosphorus atom is at the heart of the ligand, and its chemical shift is highly sensitive to its electronic environment and coordination. The formation of a metal complex results in a significant change in the ³¹P chemical shift compared to the free ligand. researchgate.nettandfonline.com

¹H and ¹³C NMR: The chemical shifts of the ethyl group protons and carbons are also affected by coordination, though to a lesser extent than the phosphorus atom. Splitting patterns can provide structural clues; for instance, coupling between phosphorus and protons on the adjacent methylene (B1212753) group (³JPH) is often observed. researchgate.net In studies of dithiophosphonato complexes, the chemical shifts for the ligand were observed to be higher than those for the corresponding metal complexes. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molar mass and confirm the composition of the synthesized complexes. Techniques like LC/MS (Liquid Chromatography-Mass Spectrometry) can identify the parent ion of the complex and its characteristic fragmentation patterns. For example, in the analysis of a dinuclear nickel(II) dithiophosphonato complex, the mass spectrum showed peaks corresponding to the intact complex ion as well as fragments representing the loss of one or more ligands, confirming the structure proposed by other spectroscopic methods. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Metal-Ligand Adducts

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for metal-ligand adducts in the solid state. rsc.org This technique allows for precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. Numerous crystal structures of metal complexes containing dialkyldithiophosphate ligands have been reported, revealing common structural motifs.

A frequent finding is that the O,O-diethyl dithiophosphate anion acts as a bidentate chelating ligand, coordinating to the metal center through both sulfur atoms to form a stable four-membered chelate ring. tandfonline.comresearchgate.net This chelation is a cornerstone of its coordination chemistry.

For example, the single-crystal X-ray analysis of an iron(II) complex, [{(2,4-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂], revealed that the Fe(II) ion is chelated by four sulfur atoms from two diphenyldithiophosphate ligands. researchgate.net With two additional nitrogen atoms from 4-ethylpyridine (B106801) ligands coordinating axially, the complex adopts a distorted octahedral geometry. researchgate.net Similarly, the structure of a cadmium adduct, [{(3,5-CH₃)₂C₆H₃O}₂PS₂]₂Cd(NC₅H₅)₂, shows two bidentate dithiophosphate ligands forming a chelate ring in the equatorial plane, with two pyridine (B92270) molecules in the axial positions, also resulting in an octahedral geometry around the cadmium center. tandfonline.com The analysis of these structures provides precise bond lengths, such as Cd-S and Cd-N distances, which are crucial for understanding the nature of the coordination bonds. mdpi.com

Table 2: Selected Crystallographic Data for Metal-Dithiophosphate Adducts Interactive data table. Users can sort columns.

| Complex | Metal Ion | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| [{(2,4-dmedpdtp)}₂Fe(4-EtPy)₂] | Fe(II) | Monoclinic | P2₁/n | Octahedral researchgate.net |

| [{(3,5-dmedpdtp)}₂Cd(Py)₂] | Cd(II) | Monoclinic | P2₁/c | Octahedral tandfonline.com |

| [CdI₂{L}] (L=(ⁱPrS)₂C=C(H)-N=CPh₂) | Cd(II) | Monoclinic | P2₁ | Tetrahedral mdpi.com |

| [HgI₂{L}] (L=(ⁱPrS)₂C=C(H)-N=CPh₂) | Hg(II) | Orthorhombic | P2₁2₁2₁ | Tetrahedral mdpi.com |

dmedpdtp = dimethylphenyldithiophosphate; EtPy = Ethylpyridine; Py = Pyridine

The Role of Ammonium O,O-diethyl Dithiophosphate as a Versatile Ligand Precursor

This compound serves as a highly effective and versatile precursor for the synthesis of a wide array of metal complexes. researchgate.net Its utility stems from its nature as a salt, which readily provides the O,O-diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻, in solution for reaction with metal cations. The reaction between a metal salt and an ammonium dithiophosphate in an appropriate solvent is a general and common method for obtaining dithiophosphate complexes. researchgate.net

The O,O-diethyl dithiophosphate anion is classified as a "soft base" ligand due to the presence of the two sulfur donor atoms. researchgate.net This property makes it particularly well-suited to coordinate with soft or borderline metal cations, including most transition metals. researchgate.net The versatility of the ammonium salt as a precursor is demonstrated by the vast number of metal complexes that have been synthesized using it, spanning virtually all transition metals. researchgate.net

Upon reaction, the ammonium cation (NH₄⁺) acts as a simple counter-ion that is easily displaced, allowing the dithiophosphate anion to coordinate directly to the metal center. nih.gov The bidentate chelating nature of the [(C₂H₅O)₂PS₂]⁻ ligand, sourced from the ammonium salt, is a key factor in its utility, leading to the formation of thermodynamically stable five- or six-coordinate metal complexes with well-defined geometries. tandfonline.com This has made this compound a foundational reagent in the exploration of dithiophosphate coordination chemistry.

Advanced Analytical Methodologies and Applications

Preconcentration and Separation Techniques Utilizing O,O-diethyl Dithiophosphate (B1263838)

Preconcentration and separation are critical steps in the analysis of trace and ultra-trace elements, as they serve to increase the analyte concentration to a level amenable to detection and to remove interfering matrix components. Ammonium (B1175870) O,O-diethyl dithiophosphate plays a key role as a chelating agent in several of these techniques, facilitating the transfer of metal ions from a large volume of aqueous solution into a small volume of an extracting phase.

Cloud Point Extraction (CPE) Mechanisms for Trace Element Enrichment

Cloud point extraction (CPE) is an environmentally friendly separation and preconcentration technique that utilizes the phase behavior of non-ionic surfactants in aqueous solutions. scispace.commdpi.com The fundamental principle of CPE involves the formation of micelles by surfactant molecules at a concentration above their critical micelle concentration (CMC). scispace.com When the temperature of the solution is raised to or above the cloud point temperature (CPT), the surfactant solution becomes turbid and separates into two distinct phases: a surfactant-rich phase of small volume and a dilute aqueous phase. scispace.com

For the enrichment of trace elements, a suitable chelating agent is introduced into the sample solution. This agent forms a hydrophobic complex with the target metal ions. These hydrophobic complexes are then partitioned into the hydrophobic core of the micelles. scispace.com Upon inducing phase separation by heating, the metal-chelate complexes are concentrated in the surfactant-rich phase. This phase can then be easily separated from the bulk aqueous phase by centrifugation or decantation, and the concentrated analytes can be determined by various analytical techniques after dilution with a suitable solvent. scispace.com

A study by Systematic Study for Determining As, Pb, Cd, and Se in Steel and Nickel Alloy Samples by GF AAS demonstrated the use of ammonium O,O-diethyl dithiophosphate (DDTP) in a micellar-mediated extraction, which is a form of CPE, for the matrix separation and preconcentration of arsenic, cadmium, lead, and selenium. brjac.com.br In this procedure, after the decomposition of steel and nickel alloy samples, DDTP was used to form complexes with the analytes. brjac.com.br The non-ionic surfactant Triton X-114 was employed to facilitate the extraction. brjac.com.br The study established the optimal conditions for the complexation and extraction, leading to significant enrichment of the target analytes. brjac.com.br The enrichment factors obtained were 6, 8, 14, and 13 for As, Cd, Pb, and Se, respectively. brjac.com.br

Supercritical Fluid Extraction (SFE) Applications in Environmental Matrices

Supercritical fluid extraction (SFE) is a powerful and "green" extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid possesses properties intermediate between those of a gas and a liquid, offering high diffusivity and low viscosity for efficient penetration into sample matrices, and a density that can be tuned by altering pressure and temperature to control its solvating power. researchgate.netnih.gov

For the extraction of metal ions, which are generally insoluble in nonpolar supercritical CO2, a chelating agent is required to form neutral, stable, and soluble metal complexes. nih.gov this compound (ADDTP) has been successfully utilized for this purpose in the analysis of environmental samples. A notable application is the separation and quantification of arsenic from various matrices. nih.gov

A detailed study demonstrated the in-situ chelation of arsenic with ADDTP and its subsequent extraction using methanol-modified supercritical CO2. nih.gov The research established the optimal parameters for the quantitative extraction of the As(DDTP)₃ complex. This method was applied to determine arsenic levels in environmental matrices such as carrots, beets, and irrigation water, showcasing the practical applicability of SFE with O,O-diethyl dithiophosphate for environmental monitoring. nih.gov

Table 1: Optimized Parameters for Supercritical Fluid Extraction of the As(DDTP)₃ Complex

| Parameter | Optimized Value |

| Pressure | 2500 psi |

| Temperature | 90 °C |

| Methanol (B129727) (modifier) | 2.0 mL |

| Static Extraction Time | 20.0 min |

| Dynamic Extraction Time | 5.0 min |

| ADDTP Amount | 18 mg |

| Data sourced from a study on the extraction of arsenic as the diethyl dithiophosphate complex. nih.gov |

Dispersive Liquid–Liquid Microextraction (DLLME) Protocols

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, rapidity, low solvent consumption, and high enrichment factors. researchgate.netnih.gov The standard DLLME procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into an aqueous sample containing the analyte. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov When used for metal ion analysis, a suitable chelating agent is included to form a hydrophobic complex with the metal ion, which is then extracted into the organic phase. researchgate.net

This compound (DDTP) has been effectively employed as a chelating agent in DLLME for the preconcentration of various heavy metals. For instance, a method for the determination of silver in biological samples utilized DLLME with DDTP as the chelating agent, chloroform (B151607) as the extraction solvent, and acetone (B3395972) as the disperser. researchgate.net The optimized protocol resulted in a high enhancement factor and a low detection limit for silver. researchgate.net

Another study demonstrated the microextraction of cadmium, copper, lead, and silver as their diethyldithiophosphate (DDTP) complexes using a lab-in-syringe DLLME method, which showcased quantitative extraction even from complex matrices like seawater and fruit juices. researchgate.net Furthermore, a single drop micro-extraction (SDME) method, a variation of liquid-phase microextraction, was developed for the determination of lead using O,O-diethyl dithiophosphate as the complexing agent. nih.gov

Table 2: Exemplary DLLME Protocol for Silver Determination using this compound

| Parameter | Condition |

| Chelating Agent | This compound (DDTP) |

| DDTP Concentration | 0.01% (m/v) |

| Extraction Solvent | Chloroform |

| Extraction Solvent Volume | 80 µL |

| Disperser Solvent | Acetone |

| Disperser Solvent Volume | 500 µL |

| Extraction Time | 10 min |

| Based on a method for the determination of silver in biological samples. researchgate.net |

Quantitative Determination of Inorganic Species

Following preconcentration and separation, the accurate quantitative determination of the target inorganic species is typically performed using highly sensitive analytical instrumentation. The formation of complexes with O,O-diethyl dithiophosphate is central to many of these quantitative methods, as it not only facilitates extraction but can also enhance the analytical signal.

Detection and Quantification of Arsenic (As) Using Dithiophosphate Complexes

The quantification of arsenic, a highly toxic metalloid, is a critical analytical challenge. The use of this compound (ADDTP) to form a stable complex with arsenic(III) has been shown to be highly effective for its determination. brjac.com.brnih.gov

In one method, after supercritical fluid extraction of the As(DDTP)₃ complex, the arsenic concentration was determined by square wave cathodic stripping voltammetry (SWCSV) at a hanging mercury drop electrode. nih.gov The presence of the dithiophosphate ligand was found to be crucial, as it not only enabled the extraction but also increased the sensitivity of the voltammetric measurement and prevented the oxidation of As(III) to the less toxic As(V). nih.gov The method demonstrated excellent linearity over a relevant concentration range and a low detection limit. nih.gov

Another study utilized cloud point extraction with this compound for the preconcentration of arsenic from steel and nickel alloy samples, followed by determination using graphite (B72142) furnace atomic absorption spectrometry (GF-AAS). brjac.com.br

Table 3: Analytical Performance for Arsenic (As) Determination using O,O-diethyl dithiophosphate Complexes

| Analytical Technique | Matrix | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |

| SFE-SWCSV | Carrots, Beets, Water | 0.8 - 12.5 | 0.5 | nih.gov |

| CPE-GF-AAS | Steel and Nickel Alloys | - | 1.5 (µg/g) | brjac.com.br |

Analytical Methods for Heavy Metal Ions (e.g., Lead, Cadmium, Mercury, Copper, Nickel)

This compound is also a valuable chelating agent for the determination of a range of heavy metal ions. Its ability to form stable complexes with soft Lewis acids like lead, cadmium, and copper makes it particularly useful in analytical methods for these elements. brjac.com.brresearchgate.netnih.gov

Various studies have reported the use of O,O-diethyl dithiophosphate in conjunction with techniques such as flame atomic absorption spectrometry (FAAS), graphite furnace atomic absorption spectrometry (GF-AAS), and inductively coupled plasma-optical emission spectrometry (ICP-OES) for the quantification of heavy metals. brjac.com.brresearchgate.netnih.govresearchgate.net For example, a DLLME-GF-AAS method was developed for silver in biological samples, and a single drop micro-extraction-ET-AAS method was optimized for lead in water samples, both using O,O-diethyl dithiophosphate as the chelating agent. researchgate.netnih.gov

A significant study detailed a cloud point extraction method using this compound for the simultaneous determination of arsenic, cadmium, and lead in steel and nickel alloy samples by GF-AAS. brjac.com.br This research provided valuable data on the analytical performance of the method, including detection limits and recoveries. brjac.com.br

Table 4: Analytical Performance for Heavy Metal Determination using O,O-diethyl dithiophosphate Complexes

| Analyte | Technique | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

| Silver (Ag) | DLLME-GF-AAS | Biological Samples | 2 ng/g | - | researchgate.net |

| Lead (Pb) | SDME-ET-AAS | Water Samples | 0.2 µg/L | 85 - 92 | nih.gov |

| Cadmium (Cd) | CPE-GF-AAS | Steel and Nickel Alloys | 0.06 µg/g | > 88 | brjac.com.br |

| Lead (Pb) | CPE-GF-AAS | Steel and Nickel Alloys | 0.31 µg/g | > 88 | brjac.com.br |

Coupling with Advanced Spectrometric Techniques

The analytical utility of this compound is significantly enhanced when coupled with advanced spectrometric techniques. These hyphenated methods allow for highly sensitive and selective analyses of various elements and derivative compounds in complex matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Multi-Element Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. When used in conjunction with this compound, it provides a robust method for the simultaneous preconcentration and determination of multiple trace elements. The dithiophosphate anion acts as a chelating agent, forming stable complexes with a wide range of metal ions.

A method has been described for the determination of several heavy metals where they are complexed with the ammonium salt of O,O-diethyl dithiophosphoric acid. researchgate.net These complexes are retained on a C18 solid phase extraction column, effectively preconcentrating the analytes from the sample matrix. researchgate.net The retained metal complexes are then eluted with methanol and introduced into the ICP-MS for quantification. researchgate.net This approach minimizes the introduction of organic solvents into the plasma, which can cause analytical challenges. researchgate.net

The effectiveness of this method is demonstrated by the high enrichment factors and low detection limits achieved for various elements. The sample throughput is also noteworthy, with a frequency of 21 samples per hour. researchgate.net The accuracy of this methodology has been validated through the analysis of certified reference materials, showing good agreement between the measured and certified values for most elements. researchgate.net

| Analyte | Enrichment Factor | Limit of Detection (ng L⁻¹) |

|---|---|---|

| Copper (Cu) | Data Not Available | 33 |

| Arsenic (As) | Data Not Available | Data Not Available |

| Selenium (Se) | Data Not Available | Data Not Available |

| Cadmium (Cd) | Data Not Available | Data Not Available |

| Indium (In) | Data Not Available | Data Not Available |

| Mercury (Hg) | Data Not Available | Data Not Available |

| Thallium (Tl) | Data Not Available | Data Not Available |

| Lead (Pb) | Data Not Available | Data Not Available |

| Bismuth (Bi) | Data Not Available | 0.43 |

Thermospray Flame Furnace-Atomic Absorption Spectrometry (TS-FF-AAS) for Specific Element Analysis

Thermospray Flame Furnace-Atomic Absorption Spectrometry (TS-FF-AAS) is a sensitive technique for the determination of trace elements in liquid samples. digitaloceanspaces.comkemdikbud.go.id The method involves transporting the sample through a heated capillary tip, which acts as a thermospray, into an atomization tube positioned in the flame of an atomic absorption spectrometer. digitaloceanspaces.comkemdikbud.go.id This setup allows for the complete introduction of the sample and increases the residence time of the analyte atoms in the absorption volume, leading to improved detection limits compared to conventional flame AAS. digitaloceanspaces.comkemdikbud.go.id

While direct applications of TS-FF-AAS with this compound are not extensively documented, the principle of the technique lends itself to the analysis of specific elements that form stable complexes with this chelating agent. For instance, lead (Pb) is known to form a volatile chelate with this compound. cymitquimica.com A study utilizing a similar technique, chelate vapor generation combined with atomic fluorescence spectrometry (AFS), demonstrated the successful determination of trace lead using this compound as the chelating reagent. cymitquimica.com

The TS-FF-AAS method's advantages include its simplicity, low sample consumption, and enhanced sensitivity, making it a powerful tool for trace element analysis. digitaloceanspaces.com The use of an appropriate chelating agent like this compound can further enhance selectivity by isolating the target element from interfering matrix components. The characteristics of the solvent system, such as the use of methanol-water mixtures, can also be optimized to improve sensitivity. digitaloceanspaces.com

| Parameter | Finding | Reference |

|---|---|---|

| Improvement in Detection Limits | 14 to 67 times better than conventional flame AAS for certain elements. | digitaloceanspaces.com |

| Sample Volume | Can analyze microliter or even submicroliter sample volumes. | researchgate.net |

| Cadmium (Cd) Detection Limit | As low as 0.3 μg L⁻¹. | digitaloceanspaces.com |

| Lead (Pb) Detection Limit (in micro-TS-FF-AAS) | 69 ng/mL for a 0.3 µL sample. | researchgate.net |

| Precision (RSD for 0.3 µL Pb sample) | 3.1% (signal height), 3.8% (signal area). | researchgate.net |

Gas Chromatography and Mass Spectrometry (GC-MS) for Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Direct analysis of ionic compounds like this compound by GC-MS is challenging due to their low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

For dialkyl dithiophosphates, a common derivatization strategy involves alkylation. The acidic proton of the dithiophosphoric acid moiety can be replaced with an alkyl group, forming a less polar and more volatile ester. One effective derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr). researchgate.netresearchgate.netnih.gov This reagent reacts with the dithiophosphate to form a pentafluorobenzyl ester, which is amenable to GC-MS analysis. researchgate.net

In a typical GC-MS analysis of derivatized diethyl dithiophosphate, the separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netnih.gov For the pentafluorobenzyl derivative of diethyl dithiophosphate, a characteristic ion at m/z 366 is often monitored. researchgate.netnih.gov This approach has been successfully applied to the determination of dialkyl phosphate (B84403) metabolites in various biological matrices. researchgate.netresearchgate.netnih.gov The use of microwave-assisted derivatization can significantly reduce the sample preparation time. researchgate.netnih.gov

| Parameter | Details |

|---|---|

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |

| Derivatization Conditions | Microwave-assisted, 5 min at 160 W |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Monitored Ion (m/z) for Diethyl Dithiophosphate Derivative | 366 |

| Intra-assay Precision (RSD) | 4.06% - 6.9% |

| Inter-assay Precision (RSD) | 4.9% - 11.9% |

Environmental Chemistry and Remediation Studies

Environmental Fate and Degradation Pathways of Dithiophosphates

The persistence and transformation of dithiophosphates, including ammonium (B1175870) O,O-diethyl dithiophosphate (B1263838), in the environment are governed by a combination of biological and non-biological processes. These processes determine the compound's ultimate fate and the nature of any resulting degradation products.

Biotransformation and Bacterial Degradation Mechanisms

The microbial breakdown of organophosphorus compounds, such as dithiophosphates, is a key factor in their environmental degradation. Certain bacteria have demonstrated the ability to utilize these compounds as a source of essential nutrients like phosphorus.

Research has shown that various bacterial strains, including those from the genera Aeromonas, Pseudomonas, Flavobacterium, and Bacillus, can degrade sodium O,O-diethyl dithiophosphate. nih.gov The degradation process by these bacteria has been observed to involve the sequential formation of ethanol (B145695), acetaldehyde, and orthophosphate. nih.gov This suggests a metabolic pathway initiated by the hydrolytic cleavage of the ester bonds. In these bacteria, the presence of O,O-diethyl dithiophosphate as the sole phosphorus source has been shown to enhance the specific activity of an acid phosphodiesterase, indicating its role in initiating the breakdown of the dithiophosphate. nih.gov

The ability of microorganisms to use dithiophosphates as a phosphorus source highlights a natural attenuation mechanism for these compounds in the environment. nih.gov The biodegradation of organophosphorus pesticides can proceed through hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is considered a significant detoxification step. wikipedia.orgacs.org

Table 1: Bacterial Strains Involved in Diethyl Dithiophosphate Degradation

| Bacterial Genus | Degradation Product(s) | Key Enzyme |

| Aeromonas | Ethanol, Acetaldehyde, Orthophosphate | Acid Phosphodiesterase |

| Pseudomonas | Ethanol, Acetaldehyde, Orthophosphate | Acid Phosphodiesterase |

| Flavobacterium | Ethanol, Acetaldehyde, Orthophosphate | Acid Phosphodiesterase |

| Bacillus | Ethanol, Acetaldehyde, Orthophosphate | Acid Phosphodiesterase |

This table is generated based on findings from a study on the degradation of sodium O,O-diethyl dithiophosphate. nih.gov

Environmental Persistence and Transformation in Contaminated Sites

The persistence of ammonium O,O-diethyl dithiophosphate in the environment is a key factor in assessing its potential long-term impact. Diethyldithiophosphate (DEDTP), a metabolite of some organophosphorus pesticides, has been noted to have a longer half-life than its parent compounds, suggesting a degree of persistence in the body once exposure has occurred. nih.gov

In soil, the behavior of organophosphorus compounds is complex and influenced by various factors including sorption to soil particles and chemical degradation processes like hydrolysis. researchgate.net The sorption of such compounds can be affected by the soil's organic matter content, as well as the presence of inorganic chemicals and metals. researchgate.net The mobility and potential for leaching of anionic compounds can be influenced by soil properties such as the content of iron and aluminum oxides, phosphate (B84403) levels, and pH. nih.gov For instance, the presence of phosphate can decrease the sorption of some anionic herbicides, potentially increasing their mobility in soil. nih.gov

Innovative Remediation Strategies for Dithiophosphate Contamination

The development of effective remediation technologies is crucial for addressing contamination by dithiophosphates in water and soil. Research has focused on both separation techniques and destructive oxidation processes to remove or degrade these compounds.

Ion Flotation for Wastewater Treatment and Removal Mechanisms

Ion flotation is a separation process that has shown promise for the removal of various ions from wastewater, including dithiophosphates. nih.govijcce.ac.ir This technique involves the addition of a surfactant, also known as a collector, which has a charge opposite to that of the target ion. nih.gov This interaction forms a hydrophobic complex that can be removed from the water by bubbling a gas, typically air, through the solution. nih.gov The hydrophobic complexes attach to the gas bubbles and are carried to the surface, where they form a froth that can be skimmed off. researchgate.net

A study on the removal of diethyl dithiophosphate (DEDTP) from synthetic wastewater demonstrated the effectiveness of ion flotation using the cationic surfactant N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB). ijcce.ac.ir The removal efficiency was found to be dependent on several operational parameters, including the initial pH of the solution, the dosage of the collector, the impeller speed, and the conditioning time. ijcce.ac.ir

The primary removal mechanism involves the electrostatic interaction between the negatively charged diethyl dithiophosphate ions and the positively charged head group of the CTAB surfactant. Turbidity studies have suggested the formation of 1:2 complexes between DEDTP and CTAB at a pH of 10. ijcce.ac.ir The efficiency of the process is also linked to the properties of the foam generated, such as its stability. ijcce.ac.ir

Table 2: Optimal Conditions for Diethyl Dithiophosphate Removal by Ion Flotation

| Parameter | Optimal Value | Reference |

| pH | 10 | ijcce.ac.ir |

| Collector (CTAB) Dosage | 1.09 x 10⁻³ M | ijcce.ac.ir |

| Impeller Speed | 850 rpm | ijcce.ac.ir |

| Conditioning Time | 3 min | ijcce.ac.ir |

| Removal Efficiency | 91% | ijcce.ac.ir |

This table summarizes the optimal conditions for the removal of diethyl dithiophosphate (DEDTP) from synthetic wastewater using ion flotation with CTAB as the collector. ijcce.ac.ir

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. waterandwastewater.commdpi.com These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. waterandwastewater.commdpi.com Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂ systems. waterandwastewater.commdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov This method has been shown to be effective in degrading various organophosphorus pesticides. nih.gov The efficiency of the Fenton process can be influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. nih.gov The addition of cupric ions (Cu²⁺) has been found to accelerate the degradation of some organophosphorus insecticides by Fenton's reagent. nih.gov The photo-Fenton process, which combines the Fenton reaction with UV light, can further enhance the degradation rate. acs.orgnih.gov For example, a study on the degradation of the organophosphate diazinon (B1670403) found that the photo-Fenton process achieved a higher degradation yield (96%) compared to the Fenton process alone (79%). nih.gov

A study on the degradation of ammonium butyl-dithiophosphate using a Fe²⁺/NaClO process, which has a similar radical-based mechanism to the Fenton process, achieved about 87.86% removal under optimal conditions. researchgate.net The degradation was found to follow first-order kinetics. researchgate.net

Ozonation: Ozonation involves the use of ozone (O₃) as a strong oxidant. It can degrade organic pollutants either through direct reaction with the ozone molecule or through the action of hydroxyl radicals produced from ozone decomposition. nih.gov The degradation of diethyl phthalate, a compound with some structural similarities to the ester portion of dithiophosphates, by ozonation has been shown to proceed through hydrolysis of the aliphatic chain and hydroxylation of the aromatic ring. researchgate.netnih.gov

UV/H₂O₂ Treatment: The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV light. nih.govwaterandwastewater.com This AOP is effective for degrading a wide range of organic micropollutants. nih.gov The efficiency of the UV/H₂O₂ process is dependent on the UV dose and the concentration of H₂O₂. mdpi.com While this process is effective, it has been observed that it can sometimes lead to an increase in the formation potential of certain disinfection by-products when the treated water is subsequently chlorinated. nih.govnih.gov

Table 3: Comparison of AOPs for Organophosphate Degradation

| AOP Method | Key Reactants | Typical Degradation Products | Factors Influencing Efficiency | Reference(s) |

| Fenton | Fe²⁺, H₂O₂ | Smaller organic acids, CO₂, H₂O | pH, [Fe²⁺], [H₂O₂] | nih.govnih.gov |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Smaller organic acids, CO₂, H₂O | pH, [Fe²⁺], [H₂O₂], light intensity | acs.orgnih.gov |

| Ozonation | O₃ | Aldehydes, carboxylic acids | pH, ozone dose | researchgate.netnih.gov |

| UV/H₂O₂ | UV light, H₂O₂ | Smaller organic acids, CO₂, H₂O | UV dose, [H₂O₂], pH | nih.govwaterandwastewater.com |

This table provides a general comparison of different AOPs that have been studied for the degradation of organophosphorus compounds.

Complexation-Based Removal of Metal Contaminants

The application of this compound in environmental remediation leverages its potent ability to form stable complexes with heavy metal ions, a process known as chelation. This chelating action is primarily driven by the diethyl dithiophosphate anion, which acts as a powerful ligand. The sulfur donor atoms in the dithiophosphate group exhibit a strong affinity for soft or borderline Lewis acid metals, such as cadmium, lead, copper, and mercury, leading to the formation of insoluble metal-dithiophosphate complexes that can be readily separated from aqueous solutions. mdpi.comresearchgate.net This makes it an effective agent for treating industrial wastewater contaminated with heavy metals. nih.govijcce.ac.ir

Research into organophosphorus compounds has highlighted the efficacy of dithiophosphates in heavy metal extraction. mdpi.com The formation of these stable chelate complexes effectively sequesters the metal ions, precipitating them out of the solution. Studies on analogous dialkyl dithiophosphates have demonstrated high removal efficiencies for various toxic metals. nih.govresearchgate.net

Detailed Research Findings

Detailed investigations into the capabilities of diethyl dithiophosphate and similar compounds have provided significant insights into their performance in metal contaminant removal. For instance, research on dipropyl dithiophosphate, a closely related chelator, showed it could remove over 99.9% of lead, cadmium, copper, and mercury from wastewater. nih.gov The treatment reduced the concentrations of these metals to below stringent environmental discharge limits. nih.gov

Key findings from these studies indicate that the effectiveness of the precipitation is largely independent of the solution's pH within a certain range (e.g., pH 3-6) and is not significantly affected by the presence of coexisting metal ions. nih.gov This represents a significant advantage over conventional hydroxide (B78521) precipitation methods, which require highly alkaline conditions to be effective. nih.gov

The stability of the resulting metal-chelate complexes is another critical factor. Studies have shown that the release of metal ions from these dithiophosphate complexes is far lower than from metal hydroxides across a wide pH range, which minimizes the risk of re-contamination. nih.gov The selectivity of diethyl dithiophosphate for specific soft Lewis acid metals like cadmium has also been noted, allowing for targeted removal even in the presence of other ions like trivalent iron. mdpi.com

Metal Removal Efficiency Data

The following table summarizes the removal efficiency of heavy metals using a dithiophosphate chelating agent, as reported in experimental research. The data is based on treating wastewater with an initial metal concentration of 200 mg/L.

| Metal Contaminant | Removal Rate (%) | Final Concentration (mg/L) | Optimal Reaction Time (minutes) |

|---|---|---|---|

| Lead (Pb) | >99.9 | <1.0 | 20 |

| Cadmium (Cd) | >99.9 | <0.1 | 20 |

| Copper (Cu) | >99.9 | <0.5 | 20 |

| Mercury (Hg) | >99.9 | <0.05 | 30 |

Data derived from studies on dipropyl dithiophosphate, a compound with similar chelating properties to this compound. nih.gov

The research underscores the potential of dithiophosphates as robust and highly efficient chelators for heavy metal remediation in wastewater treatment processes. researchgate.net Their ability to form highly stable and insoluble complexes across a range of conditions makes them a valuable tool in environmental chemistry. researchgate.netnih.gov

Mechanistic Insights into Industrial Applications

Corrosion Inhibition Mechanisms in Metalworking Fluids

The compound and its derivatives are recognized for their effectiveness in protecting ferrous metals from corrosion, particularly in aggressive acidic environments. The protective mechanism is primarily based on the formation of a barrier layer at the metal-fluid interface.

The primary mechanism of corrosion inhibition by dithiophosphates involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium. The adsorption process can involve both physical and chemical interactions.

Studies on related dithiophosphate (B1263838) compounds demonstrate that the adsorption process is driven by the presence of heteroatoms (sulfur, phosphorus, oxygen) and delocalized pi-electrons in the molecule, which facilitate interaction with the d-orbitals of iron on the steel surface. The process involves the inhibitor molecule displacing water molecules from the metal surface and firmly adsorbing. This adsorption can be a combination of physisorption, involving electrostatic forces between charged molecules and the charged metal surface, and chemisorption, which involves charge sharing or transfer between the inhibitor and the metal surface to form a coordinate-type bond. electrochemsci.org The result is a tenacious, smooth, protective film that resists penetration by corrosive species and can also prevent the adhesion of solids like iron sulfide (B99878) or mineral scales. google.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in quantifying the effectiveness of corrosion inhibitors. Studies on structurally similar dithiophosphate inhibitors reveal they typically function as mixed-type inhibitors. electrochemsci.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Potentiodynamic polarization curves in the presence of these inhibitors show a reduction in both anodic and cathodic current densities. The corrosion potential (Ecorr) does not shift significantly, which is characteristic of mixed-type inhibition. electrochemsci.org EIS studies show that as the concentration of the inhibitor increases, the charge transfer resistance (Rct) at the metal-solution interface increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate, as it becomes more difficult for charge to transfer across the interface. The decrease in Cdl is attributed to the displacement of water molecules by the adsorbed inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net

Research on a dihydroxyethyl ammonium (B1175870) dithiophosphate derivative provided quantitative insight into inhibition efficiency.

Table 1: Electrochemical Parameters for Q235 Steel in 1.0 M H₂SO₄ with a Dithiophosphate Inhibitor Data adapted from a study on a structurally similar dithiophosphate derivative for illustrative purposes. electrochemsci.org

| Inhibitor Conc. (mg L⁻¹) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | Inhibition Efficiency (IE %) |

| 0 | -495 | 1185 | - |

| 20 | -502 | 148.1 | 87.5 |

| 40 | -508 | 59.2 | 95.0 |

| 60 | -516 | 21.3 | 98.2 |

| 80 | -514 | 10.7 | 99.1 |

| 100 | -511 | 9.5 | 99.2 |

Flotation Chemistry in Mineral Processing

In the mining industry, dialkyl dithiophosphates are widely used as collector agents in the froth flotation process for the separation of valuable sulfide minerals from gangue.

Ammonium O,O-diethyl dithiophosphate and its analogues are effective collectors for a range of sulfide minerals, including those of copper, lead, silver, and activated zinc. cnlitereagent.comyxbjtech.com The primary function of a collector is to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic (water-repellent). This increased hydrophobicity facilitates the attachment of the mineral particle to air bubbles, which then rise to the surface to form a froth that can be collected. Dithiophosphates are valued for their good collecting power and, in some cases, foaming properties, which can reduce the need for a separate frothing agent. cnlitereagent.comjournalssystem.com

The selectivity of dithiophosphates is a key aspect of their utility. For instance, they are known to be relatively poor collectors for pyrite (B73398) (iron sulfide) in alkaline conditions, which allows for the selective flotation of other valuable sulfide minerals like galena (lead sulfide) or chalcopyrite (copper iron sulfide) from ores with high iron sulfide content. cnlitereagent.comresearchgate.net

The interaction between the diethyl dithiophosphate anion and the mineral surface is a form of chemisorption. It is proposed that the collector anions interact with metal ions on the mineral surface, forming metal-dithiophosphate complexes, akin to metal thiolates. mdpi.comresearchgate.net Computational modeling and experimental studies have shown that the sulfur atoms in the dithiophosphate molecule coordinate with the metal atoms (e.g., lead or copper) on the mineral surface. researchgate.net This interaction is stronger for certain minerals over others, which is the basis for selectivity. For example, adsorption studies indicate that dithiophosphate adsorbs more strongly on galena surfaces than on pyrite surfaces, explaining its effectiveness in separating these two minerals. researchgate.net

Batch flotation tests provide clear evidence of this selectivity.

Table 2: Flotation Recovery of Sulfide Minerals with Diethyl Dithiophosphate Data adapted from a study comparing collector performance at pH 9. uct.ac.za

| Mineral | Collector | Flotation Recovery (%) |

| Pyrite | None (Collectorless) | 29.3 |

| Pyrite | Diethyl Dithiophosphate | 33.6 |

| Galena | None (Collectorless) | 44.0 |

| Galena | Diethyl Dithiophosphate | 89.0 |

As the data indicates, the addition of diethyl dithiophosphate results in a dramatic increase in the recovery of galena, while having a minimal effect on pyrite recovery, thereby enabling their separation.

Role as an Intermediate in Organophosphorus Compound Synthesis

Beyond its direct applications, this compound serves as a valuable precursor and intermediate in the synthesis of other organophosphorus compounds. It acts as a readily available source of the O,O-diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻. wikipedia.org

This ligand can be used to prepare a variety of dithiophosphate complexes by reacting the ammonium salt with salts of other metals. A prominent example is the synthesis of Zinc Dialkyl Dithiophosphates (ZDDPs). wikipedia.orgcn-lubricantadditive.com The general synthesis route involves the reaction of phosphorus pentasulfide with an alcohol (in this case, ethanol) to form diethyl dithiophosphoric acid. This acid can then be neutralized with ammonia (B1221849) to produce this compound. Subsequently, this ammonium salt can be reacted with a zinc source, such as zinc oxide, to produce zinc O,O-diethyl dithiophosphate. These zinc-containing compounds are widely used as multifunctional additives in lubricating oils, where they function as anti-wear agents and corrosion inhibitors. cn-lubricantadditive.com

Precursor Chemistry for Agrochemical Production (e.g., Acephate)

Contrary to some postulations, this compound is not a direct precursor in the industrial synthesis of the widely used organophosphate insecticide, Acephate. The established manufacturing processes for Acephate primarily utilize O,O-dimethyl phosphoramidothioate as a key intermediate.

The synthesis of Acephate typically involves the isomerization and subsequent acetylation of O,O-dimethyl phosphoramidothioate. Another route involves the acetylation of O,S-dimethyl phosphoramidothioate (methamidophos). While research into agrochemicals is ongoing, current literature does not support the use of this compound in these specific synthetic pathways. solubilityofthings.com

Synthesis of Phosphorylated Thioamides and Polysaccharides

The utility of this compound extends to other areas of chemical synthesis, including its use as a reagent in the formation of various organophosphorus compounds. cymitquimica.com

Phosphorylated Thioamides:

Thioamides are a class of organic compounds with significant applications in medicinal chemistry and materials science. While various methods exist for thioamide synthesis, such as the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, the direct use of this compound for creating phosphorylated thioamides is not extensively documented in mainstream chemical literature. organic-chemistry.org However, the reactivity of the dithiophosphate group suggests a theoretical potential for its use in phosphorylation reactions under specific conditions. The synthesis of thioamides can also be achieved through the reaction of nitriles with thioacetic acid or via multi-component reactions. organic-chemistry.org

Phosphorylated Polysaccharides:

Phosphorylation is a common chemical modification technique used to enhance the biological activity and physicochemical properties of polysaccharides. nih.gov This process introduces phosphate (B84403) groups onto the polysaccharide backbone, which can impart new functionalities. nih.gov Methods for polysaccharide phosphorylation often involve the use of phosphorylating agents such as phosphoric acid, phosphorous acid, or sodium tripolyphosphate, sometimes in the presence of a catalyst or with methods like response surface methodology to optimize conditions. fao.orgresearchgate.net

While this compound contains a phosphorus center, its specific application as a phosphorylating agent for polysaccharides is not a widely reported method. The primary routes for polysaccharide phosphorylation remain centered on more traditional phosphorylating agents. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C4H14NO2PS2 |

| Molar Mass | 203.26 g/mol |

| Appearance | Solid |

| Melting Point | 164-166 °C |

| CAS Number | 1068-22-0 |

Advanced Characterization and Theoretical Investigations

Crystallographic Studies of Ammonium (B1175870) O,O-diethyl Dithiophosphate (B1263838)

Crystallographic studies are essential for elucidating the precise atomic arrangement of ammonium O,O-diethyl dithiophosphate in the solid state.

Single-crystal X-ray diffraction analysis provides the most definitive structural information for crystalline solids. For this compound, suitable colorless crystals can be grown by the slow evaporation of an acetone (B3395972) solution. The analysis reveals an asymmetric unit composed of one ammonium cation (NH₄⁺) and one O,O'-diethyl dithiophosphate anion [(C₂H₅O)₂PS₂⁻].

In the tetrahedral dithiophosphate anion, the phosphorus atom is central. The P—S bond distances have been measured at 1.9720(8) Å and 1.9753(8) Å. These values are slightly shorter than the average P-S bond length observed in related compounds. The structure is further defined by extensive hydrogen bonding, where each ammonium cation is linked to four separate O,O'-diethyl dithiophosphate anions through charge-assisted N—H···S hydrogen bonds.

The crystal structure of this compound has been determined to be monoclinic, belonging to the space group P 2₁/c. The unit cell parameters, measured at a temperature of 120 K, provide a detailed geometric description of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 12.0274 (7) |

| b (Å) | 7.2006 (3) |

| c (Å) | 12.5690 (7) |

| β (°) | 110.305 (6) |

| Volume (ų) | 1020.89 (9) |

| Z (formula units per cell) | 4 |

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic methods are used to investigate the structure and behavior of the compound in a solution state, complementing the solid-state data from crystallography.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR would provide a complete picture of the covalent framework.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-1/2 nucleus, ³¹P NMR is highly informative. For dialkyldithiophosphates, the ³¹P nucleus is significantly deshielded. Based on data for analogous zinc dialkyldithiophosphates, the chemical shift for the ammonium salt is expected in the range of 100-117 ppm. dtic.mil A single, sharp resonance in a proton-decoupled spectrum would confirm the purity of the sample. dtic.mil

¹H NMR: The proton NMR spectrum would show signals corresponding to the ethoxy groups. A triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂) are expected due to spin-spin coupling. The ammonium protons (NH₄⁺) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals for the two non-equivalent carbon atoms of the ethyl groups: one for the methyl carbon and another for the methylene carbon.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | ~100 - 117 | Singlet | P(S)S |

| ¹H | ~1.3 | Triplet | -CH₃ |

| ¹H | ~4.0 | Quartet (or Doublet of Quartets) | -OCH₂- |

| ¹H | Variable | Broad Singlet | NH₄⁺ |

| ¹³C | ~15 | -CH₃ | |

| ¹³C | ~65 | -OCH₂- |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound is defined by absorptions from the ammonium cation and the diethyl dithiophosphate anion.